molecular formula C13H11N3O2S2 B3002634 3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946205-44-3

3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B3002634
CAS RN: 946205-44-3
M. Wt: 305.37
InChI Key: HOVHOKNWEBXDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and an isoxazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The isoxazole ring also contributes to the overall stability and reactivity of the molecule.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties . They act by interfering with the microbial cell’s ability to synthesize essential proteins or enzymes, leading to cell death . This compound, with its thiazole core, could potentially be used in the development of new antimicrobial agents to combat resistant strains of bacteria.

Anticancer Activity

Research has indicated that thiazole compounds can exhibit anticancer activity . They can function as kinase inhibitors or interact with DNA to prevent cancer cell proliferation . The specific structure of 3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide may be tailored to target particular types of cancer cells for treatment.

Anti-Inflammatory Activity

Thiazoles are known to possess anti-inflammatory effects . They can inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammation process . This compound could be explored for its efficacy in reducing inflammation in various diseases, including autoimmune disorders.

Antiviral Activity

Some thiazole derivatives have shown promise as antiviral agents . They can interfere with viral replication or bind to viral proteins, rendering them non-functional . Given the ongoing need for new antiviral drugs, especially in the wake of pandemics, this compound’s applications in this field are particularly relevant.

Neuroprotective Activity

Thiazoles have been associated with neuroprotective properties . They may protect nerve cells from damage or death caused by neurodegenerative diseases like Alzheimer’s or Parkinson’s . The compound could be a candidate for the development of drugs aimed at preserving cognitive function.

Antidiabetic Activity

Research has suggested that thiazole derivatives can have antidiabetic effects by influencing insulin release or mimicking insulin’s action . This compound could be investigated for its potential use in managing blood sugar levels in diabetic patients.

Future Directions

The development of new benzothiazole derivatives with enhanced biological activities is a promising area of research . Further studies are needed to elucidate the mechanism of action of these compounds and to optimize their properties for potential therapeutic applications.

properties

IUPAC Name

3-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-7-6-8(18-16-7)12(17)15-13-14-11-9(19-2)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVHOKNWEBXDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide

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